ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
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Description
Chemical Reactions Analysis
Ethyl (3-chlorobenzoyl)acetate, a similar compound, is involved in various chemical reactions such as oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives, and precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Scientific Research Applications
Corrosion Inhibition
Pyran derivatives, closely related to the specified compound, have been studied for their effectiveness in corrosion mitigation. These derivatives have shown high inhibition efficiency for mild steel in acidic environments, demonstrating their potential as corrosion inhibitors. The studies involved both experimental and computational approaches, indicating that these compounds act as mixed-type inhibitors and adhere to the surface of metals through an adsorption mechanism, as evidenced by surface analysis and quantum chemical studies (Saranya et al., 2020).
Antimicrobial Activity
Substituted chromeno[2,3-d]pyrimidinone derivatives synthesized from pyran-5-ethylcarboxylate derivatives have been evaluated for their in vitro antimicrobial activity. This research has highlighted the potential of these compounds as antimicrobial agents, with the synthesis approach offering advantages such as high yields, cleaner reactions, and greener conditions (Ghashang et al., 2013).
Photovoltaic Applications
The photovoltaic properties of pyrano[3,2-c]quinoline derivatives, which share a structural framework with the specified compound, have been explored. These studies have demonstrated the potential use of such derivatives in organic–inorganic photodiode fabrication. The findings suggest that the electronic and structural properties of these compounds could be leveraged in developing photovoltaic devices, with specific derivatives showing promising rectification behavior and photovoltaic properties under illumination (Zeyada et al., 2016).
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-8-10-15(22)11-9-14)21(26)28-18(16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDUQWNQORYOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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